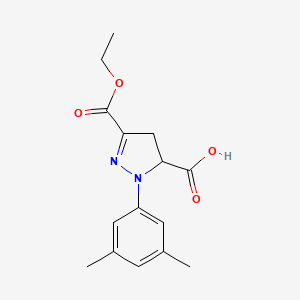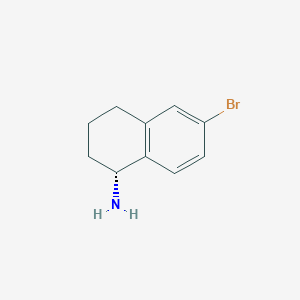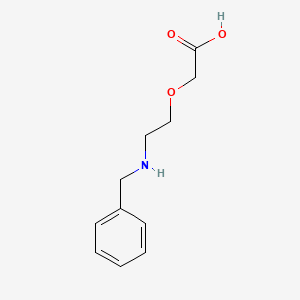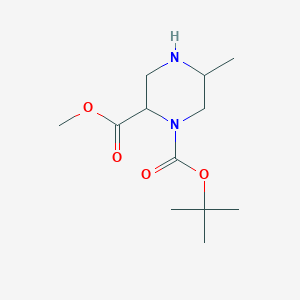
3,5-Dimethylisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylisonicotinamide is a chemical compound with the CAS Number: 7584-14-7 and a molecular weight of 150.18 . It has gained significant attention due to its versatile properties in the field of research and industry.
Molecular Structure Analysis
The linear formula of this compound is C8H10N2O . For a more detailed molecular structure analysis, one might consider using tools like X-ray crystallography or NMR spectroscopy .科学研究应用
3,5-Dimethylisonicotinamide has been used in a variety of scientific research applications. It has been used in a variety of biochemical experiments, including the synthesis of drugs, the study of enzyme kinetics, and the study of protein-DNA interactions. In addition, this compound has been used in the study of cell physiology, including the study of cell membrane permeability and the study of intracellular signaling pathways. This compound has also been used in pharmacological studies, including the study of drug metabolism, the study of drug-receptor interactions, and the study of drug-drug interactions.
作用机制
The exact mechanism of action of 3,5-Dimethylisonicotinamide is not fully understood. However, it is believed that this compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. In addition, this compound is believed to interact with cell membrane receptors, which results in the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to modulate the activity of cell membrane receptors, which can result in changes in cell physiology.
实验室实验的优点和局限性
The use of 3,5-Dimethylisonicotinamide in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and is not toxic. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not very soluble in water and is not very soluble in organic solvents. In addition, this compound is not very stable in the presence of light and heat.
未来方向
There are several potential future directions for the use of 3,5-Dimethylisonicotinamide in scientific research. One potential direction is the use of this compound in the synthesis of new drugs and other compounds. In addition, this compound could be used in the study of enzyme kinetics and the study of protein-DNA interactions. This compound could also be used in the study of drug metabolism, drug-receptor interactions, and drug-drug interactions. Finally, this compound could be used in the study of cell membrane permeability and intracellular signaling pathways.
合成方法
3,5-Dimethylisonicotinamide can be synthesized in a laboratory by reacting 3-methylisonicotinic acid with dimethylamine in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by chromatographic techniques. The yield of the reaction is typically between 50-90%.
安全和危害
生化分析
Biochemical Properties
The biochemical properties of 3,5-Dimethylisonicotinamide are not well-studied. Given its structural similarity to niacin, it may interact with enzymes, proteins, and other biomolecules in a manner similar to that of niacin. Niacin is known to be involved in a wide range of biochemical reactions, particularly those related to energy production and DNA repair .
Cellular Effects
The effects of this compound on cellular processes are currently unknown. Niacin, a structurally similar compound, is known to influence cell function in several ways. It plays a crucial role in cellular metabolism, particularly in the production of ATP, the cell’s main energy currency .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is possible that it may interact with biomolecules in a similar manner to niacin. Niacin is known to bind to and activate certain enzymes involved in cellular metabolism .
Metabolic Pathways
Given its structural similarity to niacin, it may be involved in similar pathways, such as those related to energy production and DNA repair .
属性
IUPAC Name |
3,5-dimethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYKPPORYROSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665579 |
Source


|
| Record name | 3,5-Dimethylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7584-14-7 |
Source


|
| Record name | 3,5-Dimethylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



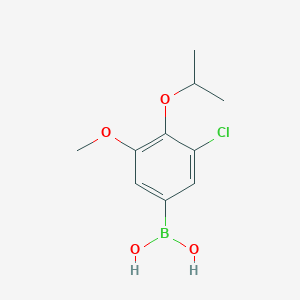



![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)
